molecular formula C18H16F3N5O3 B6121960 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B6121960
M. Wt: 407.3 g/mol
InChI Key: JOKLUINWQXDZLH-UHFFFAOYSA-N
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Description

The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a structurally complex pyrimidine derivative. Its core consists of a partially saturated pyrimidine ring (3,4,5,6-tetrahydropyrimidine) with a ketone group at position 6 and a carboxylic acid substituent at position 4. The molecule is further functionalized with a 4,6-dimethylpyrimidin-2-yl amino group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 5.

Properties

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-6-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3/c1-9-6-10(2)23-16(22-9)25-17-24-14(27)8-13(15(28)29)26(17)12-5-3-4-11(7-12)18(19,20)21/h3-7,13H,8H2,1-2H3,(H,28,29)(H,22,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKLUINWQXDZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CC(N2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC(N2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis might start with the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method is known for its efficiency and moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Decomposition and Stability

The compound’s stability under various conditions can be inferred from its functional groups:

  • Carboxylic Acid Group : Susceptible to hydrolysis (acidic/basic conditions) or decarboxylation (heat).

  • Oxo Group : May undergo reductive cleavage (e.g., using LiAlH₄) or participate in nucleophilic attack.

  • Trifluoromethylphenyl Group : Highly stable due to electron-withdrawing CF₃ group, resistant to electrophilic substitution.

  • Amino Group : Potential for deamination or acetylation under basic/acidic conditions.

Table: Potential Decomposition Pathways

Functional Group Reaction Type Conditions
Carboxylic AcidHydrolysisH₂O/H+/OH-
Oxo GroupReductive CleavageLiAlH₄, heat
Amino GroupAcetylationAcCl, HCl

Interaction Mechanisms

The compound’s interactions with biological or chemical targets likely involve its functional groups:

  • Hydrogen Bonding : The carboxylic acid and amino groups can form hydrogen bonds with nucleophiles (e.g., enzymes).

  • Lipophilic Interactions : The trifluoromethylphenyl group enhances membrane permeability and binding affinity .

  • Electrophilic Attack : The oxo group may participate in nucleophilic substitution or enolate formation.

Functional Group Interaction Type Biological Relevance
Carboxylic AcidIonizable groupMembrane permeability
TrifluoromethylphenylHydrophobic interactionsTarget binding (e.g., kinase active sites)
Amino/Oxo GroupsHydrogen bondingEnzyme-ligand interactions

Comparison with Analogous Compounds

Structural analogs highlight differences in reactivity:

Compound Key Feature Reactivity
2-(4,6-Dimethylpyrimidin-2-yl)anilinePyrimidine ring onlyReduced nucleophilicity without oxo group
3-(Chlorophenyl)-2-aminoquinolineQuinoline coreEnhanced aromatic stability
6-Oxo-tetrahydropyrimidine derivativesOxo group absentDifferent tautomerization pathways

Methodological Considerations

While direct experimental data for this compound is limited, insights can be drawn from:

  • Pyrimidine Chemistry : Reaction mechanisms for pyrimidine derivatives, including nucleophilic substitution and condensation .

  • Trifluoromethyl Substituents : Known to stabilize aromatic rings against electrophilic attack .

  • Biological Interactions : Analogous compounds with tetrahydropyrimidine cores exhibit antimicrobial or anticancer activity, suggesting potential for covalent binding or non-covalent interactions .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties . Research suggests that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

The compound has shown promising activity against certain cancer cell lines. Its ability to interact with specific biological macromolecules may disrupt cancer cell proliferation and survival pathways. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy against targeted cancers.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. By modulating enzyme activity, it could play a role in the treatment of metabolic disorders or enhance the efficacy of existing therapies.

Synthetic Pathways

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several synthetic methodologies. These include:

  • Condensation Reactions: Utilizing pyrimidine derivatives and appropriate aldehydes or ketones.
  • Cyclization Techniques: Facilitating the formation of the tetrahydropyrimidine ring through cyclization reactions.

Detailed synthetic routes can be found in specialized chemical literature and patents.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent.
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer drug candidate.
  • Enzyme Interaction Studies : Research investigating the interaction between this compound and specific enzymes showed promising results in terms of inhibition rates, indicating potential therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine-carboxylic acid derivatives. Below is a comparative analysis with structurally related compounds from the provided evidence and literature:

Compound Name Key Structural Differences Functional Implications
2,6-Dihydroxypyrimidine-4-carboxylic acid (CAS 65-86-1) Lacks the tetrahydropyrimidine core and trifluoromethylphenyl substituent. Reduced conformational rigidity; simpler structure likely diminishes target-binding specificity.
(2S,4S)-3-Acryloyl-6-oxo-2-phenyl-perhydropyrimidine-4-carboxylic acid Features a fully saturated perhydropyrimidine core and an acryloyl group at position 3. Enhanced rigidity and stereochemical complexity may improve enzyme inhibition or receptor binding affinity.
6-((2S,6R)-2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid Replaces the trifluoromethylphenyl group with a dimethylmorpholino substituent. Increased solubility due to the morpholino group; altered electronic properties affect pharmacokinetics.
6-(2-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid Pyrimidine replaced by a picolinic acid scaffold; fluorophenyl and methoxycarbonyl groups. Distinct electronic profile may influence bioavailability and metabolic pathways.

Key Research Findings

Role of Substituents: The trifluoromethylphenyl group in the target compound enhances electron-withdrawing effects and steric bulk compared to simpler phenyl or fluorophenyl groups in analogues . This modification is critical for improving binding to hydrophobic enzyme pockets or receptors.

Conformational Flexibility :

  • The tetrahydropyrimidine core provides partial saturation, balancing rigidity and flexibility. This contrasts with fully saturated perhydropyrimidines (e.g., ), which may limit adaptability in dynamic binding environments.

Pharmacokinetic Considerations :

  • The carboxylic acid group in all compared compounds facilitates solubility but may limit blood-brain barrier penetration. However, the trifluoromethyl group in the target compound could mitigate this by increasing lipophilicity .

Data Gaps and Limitations

  • No direct biological activity or crystallographic data for the target compound were found in the provided evidence. Structural comparisons rely on inferred properties from analogues.

Biological Activity

The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N5O3C_{16}H_{16}F_3N_5O_3, with a molecular weight of approximately 431.4 g/mol. The structure features a pyrimidine ring substituted with a dimethyl group and a trifluoromethyl phenyl group.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compound 12 in related research demonstrated significant anti-tumor effects against the MCF-7 breast cancer cell line. The mechanisms involved include:

  • Inhibition of key signaling pathways such as EGFR and VEGFR.
  • Induction of apoptosis in cancer cells through modulation of apoptotic pathways .

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antibacterial properties. The compound has shown efficacy in inhibiting bacterial cell division by targeting essential proteins like FtsZ and DHFR. This inhibition can lead to bactericidal effects against Gram-negative bacteria .

Antioxidant Properties

The antioxidant activity of this compound is noteworthy. It has been shown to scavenge free radicals effectively, thus mitigating oxidative stress. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .

The biological activity of This compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, leading to altered enzyme activity.
  • Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways that influence cell growth and survival .

Case Studies and Research Findings

  • Antitumor Efficacy : In a comparative study against cisplatin (a standard anticancer agent), the synthesized pyrimidine derivatives exhibited varying degrees of cytotoxicity across different tumor cell lines. The IC50 values were determined using dose-response curves, indicating significant potential for further development as anticancer agents .
  • Antibacterial Screening : A series of analogs were tested for their antibacterial properties against various strains of bacteria. The results indicated that modifications on the pyrimidine structure could enhance or diminish bioactivity compared to the parent compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against MCF-7 cells
AntimicrobialInhibition of bacterial growth via FtsZ and DHFR
AntioxidantEffective scavenging of DPPH radicals

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